Cas no 98426-48-3 (Butanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

Butanamide,N-(tetrahydro-2-oxo-3-furanyl)- structure
98426-48-3 structure
Nome del prodotto:Butanamide,N-(tetrahydro-2-oxo-3-furanyl)-
Numero CAS:98426-48-3
MF:C8H13NO3
MW:171.193722486496
MDL:MFCD01862909
CID:801779
PubChem ID:329748866

Butanamide,N-(tetrahydro-2-oxo-3-furanyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanamide,N-(tetrahydro-2-oxo-3-furanyl)-
    • 2-AMINO-4-SULFOBENZOIC ACID
    • N-butyryl-DL-homoserine lactone
    • N-Butanoyl-homoserine lactone
    • (Rac)-C4-HSL
    • C4-homoserine lactone
    • LMFA08030002
    • MS-22929
    • F82251
    • Butanamide, N-(tetrahydro-2-oxo-3-furanyl)-
    • N-(2-Oxotetrahydrofuran-3-yl)butyramide
    • CHEBI:179573
    • CS-0063260
    • N-Butyryl-DL-homoserine lactone, >=97.0% (HPLC)
    • N-Butanoyl-DL-homoserine lactone
    • SCHEMBL787006
    • VFFNZZXXTGXBOG-UHFFFAOYSA-N
    • MFCD01862909
    • AKOS040740855
    • Homoserine lactone, N-butanoyl-
    • N-(2-oxooxolan-3-yl)butanamide
    • 98426-48-3
    • N-butanoyl-lhomoserine lactone
    • HY-113764
    • C4-HSL;N-Butyryl-L-homoserine lactone
    • E048768E-5BA0-47F4-984F-2DECF94BC9B5
    • N-Butyrylhomoserine lactone
    • PAI-2
    • DA-76028
    • MDL: MFCD01862909
    • Inchi: InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)
    • Chiave InChI: VFFNZZXXTGXBOG-UHFFFAOYSA-N
    • Sorrisi: CCCC(NC1CCOC1=O)=O

Proprietà calcolate

  • Massa esatta: 171.09
  • Massa monoisotopica: 171.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 191
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.4Ų
  • XLogP3: 0.5

Proprietà sperimentali

  • Densità: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 83 ºC
  • Solubilità: Dissoluzione (46 g/l) (25°C),

Butanamide,N-(tetrahydro-2-oxo-3-furanyl)- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: 22-24/25

Butanamide,N-(tetrahydro-2-oxo-3-furanyl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1264278-5mg
Butanamide, N-(tetrahydro-2-oxo-3-furanyl)-
98426-48-3 96%
5mg
$170 2024-06-05
eNovation Chemicals LLC
Y1264278-10mg
Butanamide, N-(tetrahydro-2-oxo-3-furanyl)-
98426-48-3 96%
10mg
$215 2024-06-05
Aaron
AR01FLRT-25mg
Butanamide, N-(tetrahydro-2-oxo-3-furanyl)-
98426-48-3 98%
25mg
$350.00 2024-07-18
abcr
AB470835-5mg
N-Butanoyl-DL-homoserine lactone, min. 97% (C4-DL-Hsl); .
98426-48-3
5mg
€77.00 2025-02-19
MedChemExpress
HY-113764-5mg
N-Butanoyl-DL-homoserine lactone
98426-48-3 ≥98.0%
5mg
¥800 2024-04-16
MedChemExpress
HY-113764-100mg
N-Butanoyl-DL-homoserine lactone
98426-48-3 ≥98.0%
100mg
¥6500 2024-04-16
Aaron
AR01FLRT-5mg
Butanamide, N-(tetrahydro-2-oxo-3-furanyl)-
98426-48-3 98%
5mg
$108.00 2024-07-18
A2B Chem LLC
AY06573-10mg
Butanamide, N-(tetrahydro-2-oxo-3-furanyl)-
98426-48-3 98%
10mg
$165.00 2024-07-18
1PlusChem
1P01FLJH-50mg
Butanamide, N-(tetrahydro-2-oxo-3-furanyl)-
98426-48-3 98%
50mg
$506.00 2024-04-19
1PlusChem
1P01FLJH-10mg
Butanamide, N-(tetrahydro-2-oxo-3-furanyl)-
98426-48-3 98%
10mg
$180.00 2024-04-19

Butanamide,N-(tetrahydro-2-oxo-3-furanyl)- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:98426-48-3)Butanamide,N-(tetrahydro-2-oxo-3-furanyl)-
A1195616
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):263.0/316.0/853.0